molecular formula C17H18N6OS B2890469 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide CAS No. 886925-84-4

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide

Numéro de catalogue B2890469
Numéro CAS: 886925-84-4
Poids moléculaire: 354.43
Clé InChI: QGEXCXSMCOYFPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings. It includes a 1,2,4-triazole ring, which is a type of heterocyclic compound . This ring is attached to a pyridine ring, another type of heterocycle . The molecule also contains an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include things like its melting point, boiling point, solubility in various solvents, and reactivity .

Applications De Recherche Scientifique

Synthesis of Derivatives

This compound can be used in the synthesis of its derivatives . The derivatives of this compound can have different properties and potential applications, expanding the scope of its use in various fields of research .

Neuroprotective Agents

Research has shown that this compound can be used in the development of neuroprotective agents . Specifically, it has been found to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of Parkinson’s disease . This suggests that it could have potential applications in the treatment of neurodegenerative diseases .

Inhibition of Protein Aggregation

The compound has been shown to slightly reduce the aggregation of alpha-synuclein, a protein that forms aggregates leading to neurotoxicity and neurodegeneration in conditions such as Parkinson’s disease . This suggests that it could be used in research aimed at understanding and treating diseases characterized by protein aggregation .

Antiviral Research

While there is no direct information available on the antiviral properties of this specific compound, similar compounds with a 1,2,4-triazole core have been studied for their antiviral properties . Therefore, it’s possible that this compound could also be used in antiviral research .

Anti-fibrotic Activities

Again, while there is no direct information available on the anti-fibrotic properties of this specific compound, similar compounds with a pyridinyl and triazole core have been found to present better anti-fibrotic activities than some existing drugs . This suggests that this compound could potentially be used in research related to fibrotic diseases .

Mécanisme D'action

Target of Action

The primary target of this compound is alpha-synuclein (α-syn) . Alpha-synuclein is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration . These aggregates are a common histopathological hallmark in Parkinson’s disease (PD) patients .

Mode of Action

The compound interacts with alpha-synuclein, inhibiting its aggregation . In the misfolded state, alpha-synuclein aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . This compound has been shown to slightly reduce the α-syn aggregation .

Biochemical Pathways

The compound affects the biochemical pathway involving alpha-synuclein. In pathological conditions, alpha-synuclein forms amyloid aggregates that lead to neurotoxicity and neurodegeneration . By inhibiting the aggregation of alpha-synuclein, the compound can prevent the formation of these harmful aggregates .

Pharmacokinetics

The compound has demonstrated in vivo efficacy, suggesting it possesses suitable pharmacokinetic properties for bioavailability .

Result of Action

The compound has demonstrated the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, as well as to affect the levels of PD markers after the administration of the same neurotoxin . This suggests that the compound can protect against neurodegeneration and alleviate symptoms of Parkinson’s disease .

Action Environment

The compound’s effectiveness in in vivo studies suggests it can function effectively within the complex environment of a living organism .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for causing allergic reactions. Without specific information, it’s hard to say what these would be .

Orientations Futures

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential use as a pharmaceutical, its environmental impact, or its behavior under various conditions .

Propriétés

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c1-2-12-4-3-5-14(10-12)20-15(24)11-25-17-22-21-16(23(17)18)13-6-8-19-9-7-13/h3-10H,2,11,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEXCXSMCOYFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.